molecular formula C10H9N3O2 B2429265 4-(Methylamino)quinazoline-7-carboxylic acid CAS No. 941236-69-7

4-(Methylamino)quinazoline-7-carboxylic acid

Cat. No.: B2429265
CAS No.: 941236-69-7
M. Wt: 203.201
InChI Key: GQQZLSKOGOTHBN-UHFFFAOYSA-N
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Description

4-(Methylamino)quinazoline-7-carboxylic acid is a quinazoline derivative known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)quinazoline-7-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of anthranilic acid with formamide, followed by methylation and subsequent carboxylation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)quinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-7-carboxylic acid derivatives, while reduction may produce quinazoline-7-carboxylic acid amines .

Scientific Research Applications

4-(Methylamino)quinazoline-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(Methylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

4-(Methylamino)quinazoline-7-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(methylamino)quinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9-7-3-2-6(10(14)15)4-8(7)12-5-13-9/h2-5H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQZLSKOGOTHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941236-69-7
Record name 4-(methylamino)quinazoline-7-carboxylic acid
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